molecular formula C9H10N2 B14659113 Benzene, (1-diazopropyl)- CAS No. 52686-70-1

Benzene, (1-diazopropyl)-

Cat. No.: B14659113
CAS No.: 52686-70-1
M. Wt: 146.19 g/mol
InChI Key: LJTFEHMRMWNEIF-UHFFFAOYSA-N
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Description

Benzene, (1-diazopropyl)- is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a benzene ring. The diazo group is known for its versatility in organic synthesis, making diazo compounds valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, (1-diazopropyl)- can be synthesized through the diazotization of 1-propylamine followed by a coupling reaction with benzene. The general synthetic route involves the following steps:

    Diazotization: 1-propylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzene in the presence of a catalyst, such as copper(I) chloride, to form Benzene, (1-diazopropyl)-.

Industrial Production Methods: Industrial production of Benzene, (1-diazopropyl)- typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzene, (1-diazopropyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Reduction Reactions: The diazo group can be reduced to form amines.

    Oxidation Reactions: The compound can undergo oxidation to form azo compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

    Substitution Reactions: Products include halogenated benzene derivatives.

    Reduction Reactions: Products include primary amines.

    Oxidation Reactions: Products include azo compounds.

Scientific Research Applications

Benzene, (1-diazopropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable diazo linkages.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, (1-diazopropyl)- involves the formation of a diazonium ion, which can act as an electrophile in various chemical reactions. The diazonium ion can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

    Benzene, (1-diazomethyl)-: Similar structure but with a methyl group instead of a propyl group.

    Benzene, (1-diazoethyl)-: Similar structure but with an ethyl group instead of a propyl group.

    Benzene, (1-diazobutyl)-: Similar structure but with a butyl group instead of a propyl group.

Comparison: Benzene, (1-diazopropyl)- is unique due to the presence of the propyl group, which influences its reactivity and the types of reactions it can undergo. The length and branching of the alkyl chain can affect the compound’s stability, solubility, and interaction with other molecules.

Properties

CAS No.

52686-70-1

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1-diazopropylbenzene

InChI

InChI=1S/C9H10N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

LJTFEHMRMWNEIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

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